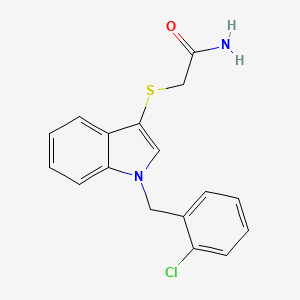

![molecular formula C12H9F3N2O4 B2826699 Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate CAS No. 339278-07-8](/img/structure/B2826699.png)

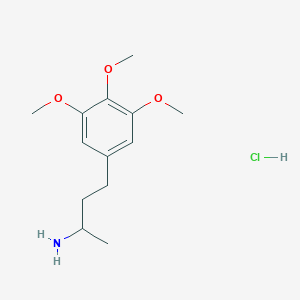

Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is a chemical compound with the molecular formula C12H9F3N2O4 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate involves a reaction under protection of inert gas, in the presence of an organic solvent. The reaction is thermopositive, therefore progressively adding formaldehyde in batches helps control the reaction temperature at 25-40 ℃ .Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is characterized by an average mass of 302.206 Da and a monoisotopic mass of 302.051453 Da .Chemical Reactions Analysis

The chemical reactivity of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate allows it to participate in a variety of condensation and substitution reactions . It is also used as a reactant in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate are influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinolines

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized through a reaction involving ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. This process leads to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields via intramolecular cyclization, showcasing the compound's utility in creating complex quinoline structures (Darehkordi et al., 2018).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated as an efficient method for synthesizing ureas from carboxylic acids. This process allows for good yields without racemization, highlighting its significance in the production of hydroxamic acids and ureas, which are essential in various chemical and pharmaceutical applications (Thalluri et al., 2014).

Nucleophilic Substitution Reactions

The reactivity of chlorobenzenes with potassium salts of ethyl cyanoacetate and ethyl malonate has been explored, leading to the smooth nucleophilic substitution and formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives, showcasing the compound's versatility in synthesizing heterocyclic compounds (Grob & Weißbach, 1961).

Antioxidant Phenolic Compounds Extraction

Research into Juglans regia kernels has identified ethyl acetate as an effective solvent for extracting antioxidant phenolic compounds, demonstrating the compound's utility in natural product extraction and potential health benefits associated with antioxidant activities (Zhang et al., 2009).

Catalytic Reactions and Hydrolysis

Studies on the hydrolysis of esters in the presence of excess water have utilized solid acids like Cs2.5H0.5PW12O40, demonstrating the compound's application in catalysis and its effectiveness in facilitating hydrolysis reactions under environmentally friendly conditions (Kimura et al., 1997).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-5-7(12(13,14)15)3-4-10(8)17(19)20/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJXXNOGCWDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

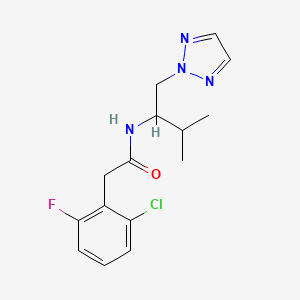

![N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2826616.png)

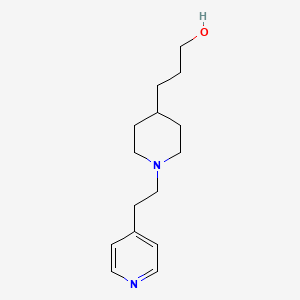

![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)

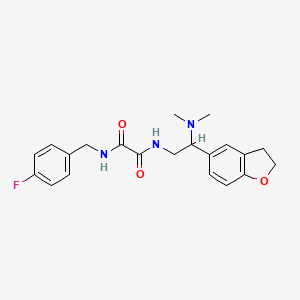

![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)

![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)

![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

![3-allyl-4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2826634.png)

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)